2-Acetylbenzo[d]oxazole-6-carboxamide
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Overview
Description
2-Acetylbenzo[d]oxazole-6-carboxamide is a heterocyclic compound that belongs to the oxazole family. Oxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an oxazole ring fused with a benzene ring, an acetyl group at position 2, and a carboxamide group at position 6.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetylbenzo[d]oxazole-6-carboxamide can be achieved through various methods. One common approach involves the cyclization of N-propargylamides using (diacetoxyiodo)benzene (PIDA) as a reaction promoter and lithium iodide (LiI) as an iodine source. This method leads to the formation of oxazole derivatives under mild conditions .
Industrial Production Methods
Industrial production of this compound typically involves multi-step synthesis, starting from readily available precursors. The process includes electrophilic substitution, cyclization, reduction, and amide formation. These steps are optimized to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-Acetylbenzo[d]oxazole-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole-5-carbaldehydes.
Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents to the oxazole ring.
Common Reagents and Conditions
Oxidation: (Diacetoxyiodo)benzene (PIDA) and lithium iodide (LiI) under visible light irradiation.
Reduction: Common reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various electrophiles and nucleophiles depending on the desired substituent.
Major Products Formed
The major products formed from these reactions include oxazole-5-carbaldehydes, reduced oxazole derivatives, and substituted oxazole compounds .
Scientific Research Applications
2-Acetylbenzo[d]oxazole-6-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate for the synthesis of other heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, anticancer, and anti-inflammatory activities.
Medicine: Explored as a potential drug candidate for various diseases due to its biological activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 2-Acetylbenzo[d]oxazole-6-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been studied as a potential inhibitor of the BRAFV600E kinase, which plays a critical role in the MAPK signaling pathway. This pathway regulates cellular proliferation and survival, making the compound a promising candidate for cancer treatment .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole derivatives: These compounds share the benzoxazole core structure and exhibit similar biological activities.
Isoflavones: Structurally related compounds that also possess a fused heterocyclic ring system.
Pyrazoles: Another class of heterocyclic compounds with comparable chemical properties
Uniqueness
2-Acetylbenzo[d]oxazole-6-carboxamide stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its acetyl and carboxamide groups contribute to its distinct pharmacological profile and make it a valuable compound for drug development and other scientific research applications .
Properties
Molecular Formula |
C10H8N2O3 |
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Molecular Weight |
204.18 g/mol |
IUPAC Name |
2-acetyl-1,3-benzoxazole-6-carboxamide |
InChI |
InChI=1S/C10H8N2O3/c1-5(13)10-12-7-3-2-6(9(11)14)4-8(7)15-10/h2-4H,1H3,(H2,11,14) |
InChI Key |
FDJDGEFGMWPUIL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC2=C(O1)C=C(C=C2)C(=O)N |
Origin of Product |
United States |
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